

Independent Validation of PF-794's Anti-Tumor Activity: A Comparative Guide

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Compound of Interest

Compound Name: PF-794

Cat. No.: B609967

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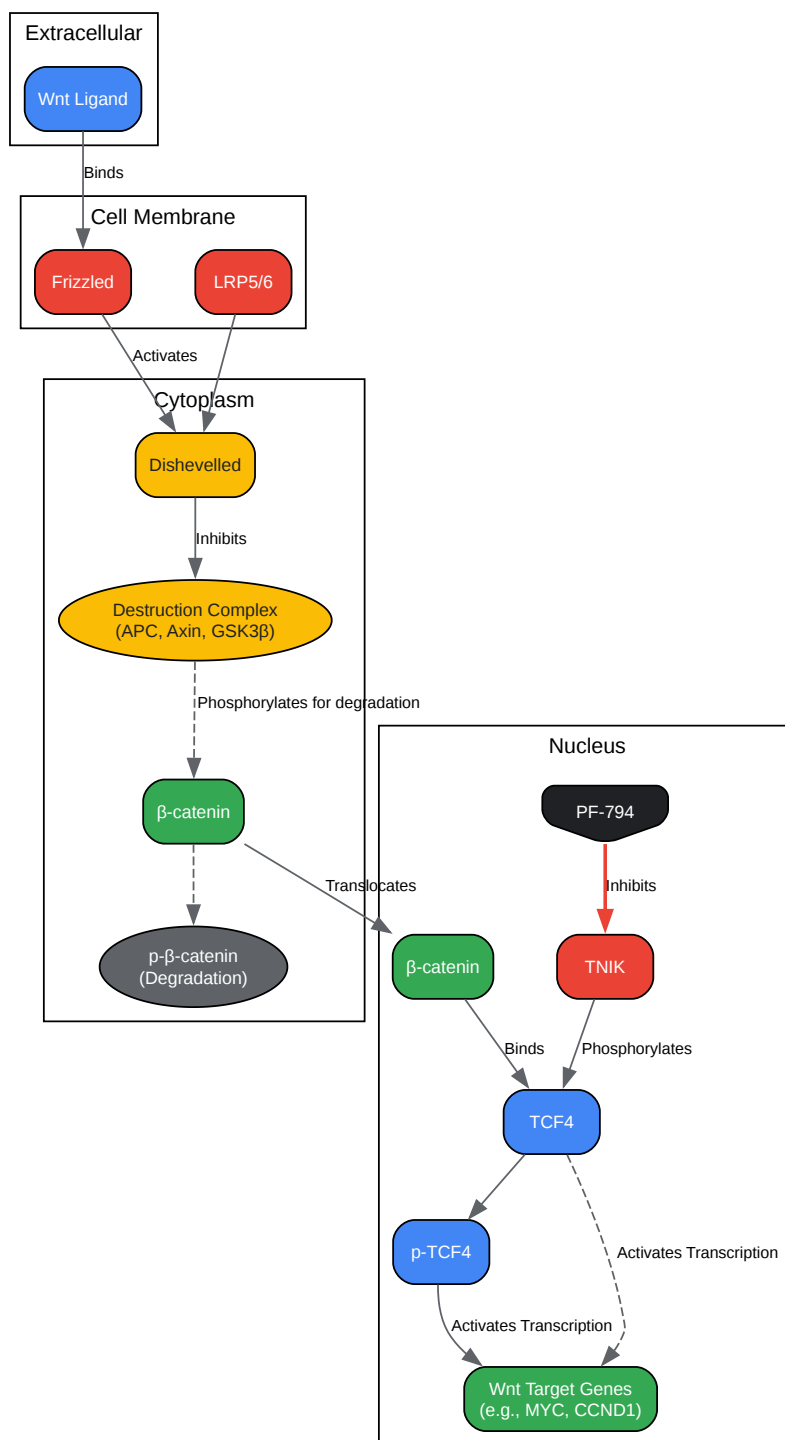
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of **PF-794** (also known as PF-06279794), a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). The data presented is based on available preclinical research and aims to offer a clear comparison with other known TNIK inhibitors, facilitating informed decisions in research and development.

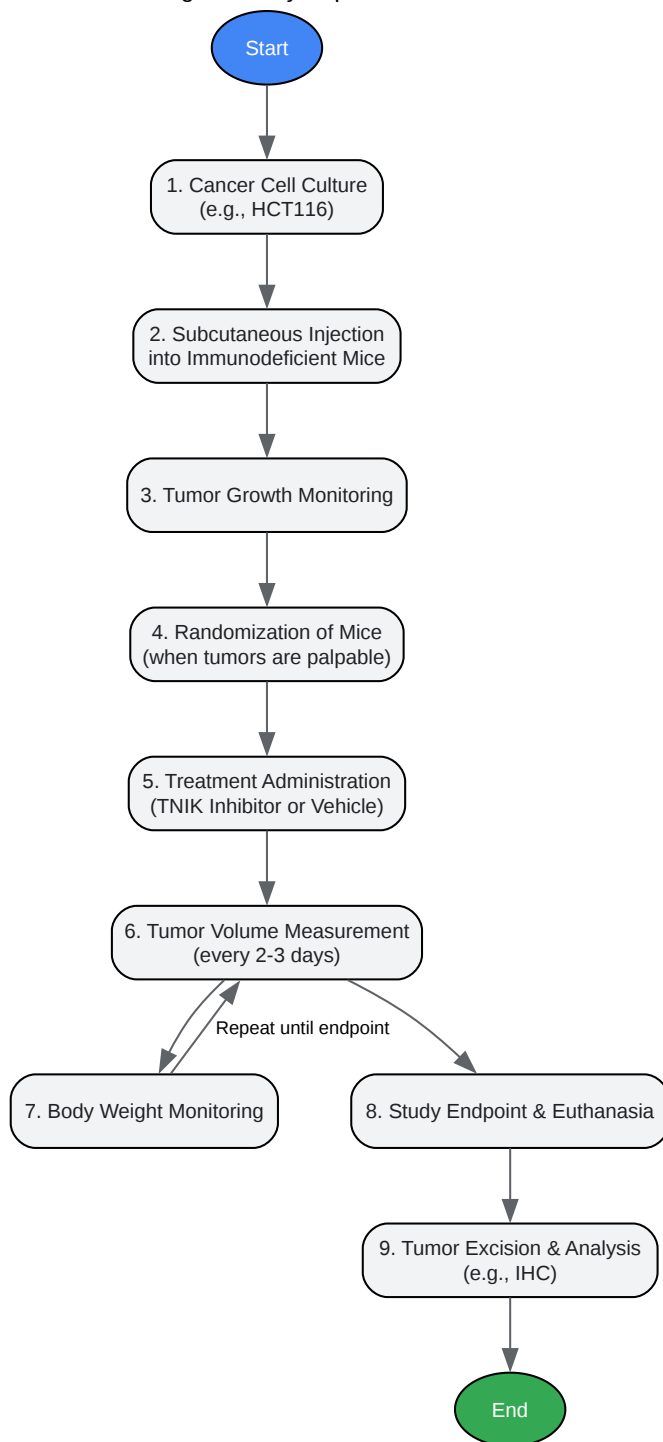
Mechanism of Action: TNIK Inhibition and the Wnt Signaling Pathway

PF-794 exerts its anti-tumor effects by targeting TNIK, a serine/threonine kinase that plays a crucial role in the canonical Wnt/ β -catenin signaling pathway. This pathway is frequently dysregulated in various cancers, particularly colorectal cancer, leading to uncontrolled cell proliferation and tumor growth. TNIK acts as a key downstream component of this pathway, where it phosphorylates and activates T-cell factor 4 (TCF4), a transcription factor that, in complex with β -catenin, drives the expression of Wnt target genes responsible for cell growth and proliferation. By competitively binding to the ATP-binding site of TNIK, **PF-794** inhibits its kinase activity, thereby preventing TCF4 phosphorylation and subsequently blocking the transcription of oncogenic Wnt target genes.^[1]

Wnt Signaling Pathway and TNIK Inhibition



Xenograft Study Experimental Workflow

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References

- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
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